N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline typically involves the condensation of 3-chloroindole-2-carbaldehyde with 2,6-dimethylaniline under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, and other cellular effects . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoroindole: Known for its antiviral properties.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
668985-88-4 |
---|---|
Molecular Formula |
C17H15ClN2 |
Molecular Weight |
282.8 g/mol |
IUPAC Name |
1-(3-chloro-1H-indol-2-yl)-N-(2,6-dimethylphenyl)methanimine |
InChI |
InChI=1S/C17H15ClN2/c1-11-6-5-7-12(2)17(11)19-10-15-16(18)13-8-3-4-9-14(13)20-15/h3-10,20H,1-2H3 |
InChI Key |
YVNYBQXMCLNVPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC2=C(C3=CC=CC=C3N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.